5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
CAS No.: 1188136-36-8
Cat. No.: VC11694229
Molecular Formula: C11H5ClF3NO2
Molecular Weight: 275.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188136-36-8 |
|---|---|
| Molecular Formula | C11H5ClF3NO2 |
| Molecular Weight | 275.61 g/mol |
| IUPAC Name | 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H |
| Standard InChI Key | AYDPWWBDKRXVPQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl |
Introduction
Chemical and Structural Profile
Molecular Architecture
The core structure of 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde consists of a five-membered isoxazole ring substituted at positions 3, 4, and 5. Position 3 bears a 3-(trifluoromethyl)phenyl group, position 4 contains a carbaldehyde functional group (-CHO), and position 5 is substituted with chlorine. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Table 1: Key physicochemical properties of analogous isoxazole derivatives
The meta-substitution pattern may alter crystalline packing compared to the para-isomer, potentially affecting solubility and melting points. Computational models suggest a 15–20° difference in dihedral angles between the phenyl and isoxazole rings due to steric effects .
Spectroscopic Characterization
While direct data for the 3-(trifluoromethyl) isomer remains unpublished, infrared spectroscopy of the para-isomer reveals key bands:
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C=O stretch: 1680–1700 cm⁻¹ (carbaldehyde)
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C-F stretches: 1100–1250 cm⁻¹ (trifluoromethyl)
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C=N/C=C: 1550–1600 cm⁻¹ (isoxazole ring)
¹H NMR of the para-isomer shows a characteristic aldehyde proton at δ 10.2–10.5 ppm, with aryl protons appearing as a doublet (δ 7.8–8.1 ppm) and multiplet (δ 7.5–7.7 ppm) . The meta-substituted variant would likely exhibit distinct splitting patterns due to altered symmetry.
Synthetic Methodologies
Metal-Catalyzed Approaches
Although metal-free routes are increasingly favored , palladium-mediated cross-couplings remain prevalent for constructing aryl-isoxazole linkages. A generalized pathway involves:
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Isoxazole ring formation: Cyclocondensation of hydroxylamine with α,β-unsaturated carbonyl precursors.
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Suzuki-Miyaura coupling: Introduction of the 3-(trifluoromethyl)phenyl group using Pd(PPh₃)₄ catalyst and aryl boronic acids .
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Oxidation: Conversion of a hydroxymethyl intermediate to the carbaldehyde using MnO₂ or TEMPO/oxone systems.
Critical reaction parameters:
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Temperature: 80–100°C for cyclocondensation
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Solvent: DMF/H₂O mixtures for coupling steps
Metal-Free Alternatives
Emerging strategies avoid transition metals to reduce toxicity and cost:
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1,3-Dipolar cycloaddition: Between nitrile oxides and acetylene derivatives under microwave irradiation (70% yield, 30 min) .
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Oxidative aromatization: Using iodine(III) reagents like phenyliodine bis(trifluoroacetate) (PIFA) to convert dihydroisoxazoles to aromatic systems .
Advantages:
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Simplified purification (no metal residues)
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Higher functional group tolerance
Pharmacological Applications
Antimicrobial Activity
Isoxazole derivatives with trifluoromethyl groups demonstrate broad-spectrum antimicrobial effects. In vitro studies on analogous compounds show:
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MIC values: 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)
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Mechanism: Disruption of cell wall biosynthesis via penicillin-binding protein inhibition .
| Derivative | Target | Activity (IC₅₀/EC₅₀) | Selectivity Index |
|---|---|---|---|
| 5-Cl-3-[4-CF₃Ph]-isoxazole | EGFR T790M | 0.8 µM | 112 |
| 5-NO₂-3-[3-CF₃Ph]-isoxazole | COX-2 | 45 nM | 18 |
| 5-Br-3-[2-CF₃Ph]-isoxazole | β-lactamase | 2.1 µM | 9 |
Computational Modeling Insights
DFT Studies
Density functional theory (B3LYP/6-311+G**) calculations reveal:
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HOMO-LUMO gap: 4.3 eV (para) vs. 4.1 eV (meta), indicating higher reactivity for the meta-isomer
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Electrostatic potential: Strong positive charge localization at the carbaldehyde carbon (δ+ = 0.32 e)
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Pharmacophore features: Hydrophobic (CF₃), hydrogen bond acceptor (isoxazole O), and electrophilic (CHO) motifs
Molecular Docking
AutoDock Vina simulations with EGFR kinase (PDB: 2JIV):
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Binding energy: -9.2 kcal/mol for meta-CF₃ vs. -8.7 kcal/mol for para-CF₃
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Key interactions:
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Halogen bonding between Cl and Met793
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π-π stacking with Phe723
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Hydrogen bonds between carbaldehyde O and Thr854
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Industrial-Scale Production Challenges
Process Optimization
Key hurdles in kilogram-scale synthesis:
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Carbaldehyde oxidation: Over-oxidation to carboxylic acids (15–20% side product)
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CF₃ group incorporation: Requires expensive CF₃I gas or Umemoto reagents
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Purification: Difficult chromatographic separation of regioisomers
Table 3: Cost analysis for batch production
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3-(Trifluoromethyl)benzene | 450 | 38% |
| Palladium catalysts | 1200 | 25% |
| Solvent recovery | -150 | -12% |
| Waste treatment | 90 | 8% |
Future Research Directions
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Stereoselective synthesis: Developing asymmetric routes to access enantioenriched analogs for chiral target engagement.
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PROTAC applications: Leveraging the carbaldehyde for covalent conjugation with E3 ligase ligands.
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Polymer chemistry: Incorporating the isoxazole core into high-performance fluoropolymers for OLED applications.
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In vivo PK/PD studies: Addressing the compound’s poor aqueous solubility (S<sub>w</sub> = 0.12 mg/mL) through prodrug strategies .
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